Bromochloro-5,5-dimethylimidazolidine-2,4-dione
Overview
Description
Bromochloro-5,5-dimethylimidazolidine-2,4-dione is a useful research compound. Its molecular formula is C5H6BrClN2O2 and its molecular weight is 241.47 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Oxidizer;Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
The primary targets of 5-(bromomethyl)-5-(chloromethyl)imidazolidine-2,4-dione are various microorganisms, including bacteria, fungi, and algae . It is used as a disinfectant in water treatment systems, where it acts to control these microbial populations .
Mode of Action
5-(bromomethyl)-5-(chloromethyl)imidazolidine-2,4-dione reacts slowly with water, releasing hypochlorous acid and hypobromous acid . These acids are potent antimicrobial agents. Hypobromous acid partially dissociates in water and can oxidize the substrate, reducing itself to bromide . The bromide ions are then oxidized with the hypochlorous acid that was formed from the initial compound, producing more hypobromous acid . This cycle allows for a continuous supply of active disinfectant.
Biochemical Pathways
The biochemical pathways affected by 5-(bromomethyl)-5-(chloromethyl)imidazolidine-2,4-dione are those involved in the survival and reproduction of microorganisms. The hypobromous acid produced by the compound can oxidize various cellular components, leading to cell death . The exact pathways affected can vary depending on the specific microorganism.
Pharmacokinetics
The compound is insoluble in water but reacts slowly with it, allowing for a controlled release of the active disinfectant .
Result of Action
The result of the action of 5-(bromomethyl)-5-(chloromethyl)imidazolidine-2,4-dione is the effective control of microbial populations in water systems . By continuously releasing hypobromous acid, it can maintain a level of disinfection over time, reducing the risk of microbial contamination .
Action Environment
The action of 5-(bromomethyl)-5-(chloromethyl)imidazolidine-2,4-dione is influenced by various environmental factors. Its effectiveness can be affected by the pH of the water, with it being more effective over a broad pH range (6-10) . It is also more effective than chlorine in the presence of ammonia . The compound should be kept dry in a tightly closed container, away from heat, sunlight, and organic materials such as oils and greases .
Properties
IUPAC Name |
5-(bromomethyl)-5-(chloromethyl)imidazolidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrClN2O2/c6-1-5(2-7)3(10)8-4(11)9-5/h1-2H2,(H2,8,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUUDGFAFKIZPSR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1(C(=O)NC(=O)N1)CBr)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.47 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Halohydantoins: Usually off-white solids; [Reference #1] White or yellowish-white solid with an odor of strong halogens or bromine; [Redox Chemicals MSDS] | |
Record name | Bromochloro-5,5-dimethylimidazolidine-2,4-dione | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/9445 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
32718-18-6 | |
Record name | Bromochloro-5,5-dimethylimidazolidine-2,4-dione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032718186 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bromochloro-5,5-dimethylimidazolidine-2,4-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.504 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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